Acetamide, N-(2-methylsulfanylphenyl)-2-(5-phenyltetrazol-2-yl)-
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Overview
Description
N-[2-(METHYLSULFANYL)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE is a complex organic compound that features a combination of aromatic rings and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical sciences due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(METHYLSULFANYL)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Aromatic Substitution: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amide Formation: The final step involves the formation of the amide bond by reacting the intermediate product with an amine under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of N-[2-(METHYLSULFANYL)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(METHYLSULFANYL)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Iron powder, hydrochloric acid
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
N-[2-(METHYLSULFANYL)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(METHYLSULFANYL)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(METHYLSULFANYL)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE shares structural similarities with other tetrazole-containing compounds and aromatic amides.
Examples: 2-(4-Methylsulfonylphenyl)indole derivatives, 2-(Methylsulfanyl)phenylacetonitrile
Uniqueness
Structural Features: The combination of a tetrazole ring and a methylsulfanyl group in the same molecule is relatively unique, providing distinct chemical and biological properties.
Biological Activity: Its potential to interact with multiple molecular targets and modulate various biological pathways sets it apart from other similar compounds.
Properties
Molecular Formula |
C16H15N5OS |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C16H15N5OS/c1-23-14-10-6-5-9-13(14)17-15(22)11-21-19-16(18-20-21)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,22) |
InChI Key |
LEAKFTQMPMKUBK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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